molecular formula C3H3ClN2 B107383 2-Chloro-1H-imidazole CAS No. 16265-04-6

2-Chloro-1H-imidazole

Cat. No. B107383
CAS RN: 16265-04-6
M. Wt: 102.52 g/mol
InChI Key: OCVXSFKKWXMYPF-UHFFFAOYSA-N
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Description

2-Chloro-1H-imidazole is an imidazole compound that appears as a white to off-white powder or crystal . It has a molecular weight of 102.52 . It can be used as an antimicrobial agent in the manufacture of imidazoles .


Synthesis Analysis

The synthesis of imidazoles, including 2-Chloro-1H-imidazole, has seen significant advances. One method involves the cyclization of amido-nitriles, which can include a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1H-imidazole is similar to other imidazole compounds. The molecule is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is 0.006 (2) Å .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of applications . The bonds formed during the formation of the imidazole are crucial, and the utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

2-Chloro-1H-imidazole is a solid at 20°C . It has a melting point of 166.0 170.0 °C . It is sensitive to heat and is usually stored at 2-8°C .

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-1H-imidazole: is a versatile precursor in pharmaceutical chemistry, particularly for creating compounds with antimicrobial, antiviral, and anti-inflammatory properties . Its ability to act as a building block for biologically active molecules makes it invaluable in drug synthesis. For instance, it can be used to develop new anticoagulant drugs or enzyme inhibitors, which are crucial in managing conditions like thrombosis and various metabolic disorders.

Agrochemical Synthesis

In the agrochemical industry, 2-Chloro-1H-imidazole serves as a key intermediate for the synthesis of fungicides, herbicides, and plant growth regulators . These compounds help in protecting crops from pests and diseases, as well as in controlling the growth and yield of agricultural products.

Green Chemistry

The compound’s role in green chemistry is noteworthy, especially in the synthesis of ionic liquids and N-heterocyclic carbenes (NHCs) . These applications are significant for developing environmentally friendly chemical processes, which are increasingly important in modern organic synthesis.

Catalysis

2-Chloro-1H-imidazole: is used in the preparation of ligands for transition metal catalysts . These catalysts are essential in various chemical reactions, including those used in the production of fine chemicals and pharmaceuticals, due to their ability to increase reaction efficiency and selectivity.

Functional Materials

This compound is also involved in the creation of molecular functional materials . These materials have applications in a range of technologies, including electronics, where they can be used to improve the performance and functionality of devices.

Synthetic Chemistry

In synthetic chemistry, 2-Chloro-1H-imidazole is a fundamental component for constructing complex molecules . Its incorporation into multicomponent reactions allows for the efficient synthesis of diverse imidazole derivatives, which can have various applications in medicinal chemistry and other fields.

Optical Applications

Emerging research points to the use of imidazole derivatives in dyes for solar cells and other optical applications . 2-Chloro-1H-imidazole can be modified to create compounds that absorb and emit light, which is critical for the development of new photovoltaic materials.

Medicinal Chemistry

Lastly, the imidazole scaffold, of which 2-Chloro-1H-imidazole is a part, is crucial in the drug discovery process . It is found in several naturally occurring products like histamine and nucleic acids, and its derivatives are used in the synthesis of a wide range of therapeutic agents.

Safety and Hazards

2-Chloro-1H-imidazole may form combustible dust concentrations in air . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage the unborn child .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

2-chloro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVXSFKKWXMYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378378
Record name 2-Chloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1H-imidazole

CAS RN

16265-04-6
Record name 2-Chloro-1H-imidazole
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Record name 2-Chloro-1H-imidazole
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Record name 2-Chloro-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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